2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769207
InChI: InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H
SMILES:
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol

2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC16769207

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.69 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
IUPAC Name 2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H
Standard InChI Key NIZBGGSNGPJALP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)F)C2CCCN2.Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Name and Stereochemistry

The compound’s systematic IUPAC name is (2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride, reflecting its chiral center at the second carbon of the pyrrolidine ring . The R-configuration is critical for its stereospecific interactions in biological systems.

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₁₅ClFNO

  • Molecular Weight: 231.69 g/mol

Structural Representation

The SMILES notation for the compound is COC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl, highlighting the methoxy group at position 2, fluorine at position 5 of the phenyl ring, and the protonated pyrrolidine nitrogen .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClFNO
Molecular Weight231.69 g/mol
SMILESCOC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl
Storage ConditionsSealed in dry, room temperature
Hazard CodeRisk DescriptionPrecautionary CodeMitigation Strategy
H302Harmful if swallowedP261Use respiratory protection
H315Skin irritationN/AWear gloves
H319Eye irritationP305+P351+P338Immediate eye rinsing
H335Respiratory irritationP261Ensure adequate ventilation

Pharmacological Relevance and Research Context

Selectivity and Drug-Like Properties

Key metrics for related compounds include:

  • Ligand Efficiency (LE): 0.6 (calculated from pEC₅₀) .

  • Lipophilicity (Log P): 3.45, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

  • Membrane Permeability: High bidirectional permeability (efflux ratio = 0.94) .

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